4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one is a compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-pyrimidinone with 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methyl groups and the nitro group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4,6-Dimethyl-1-[2-(2-aminophenyl)-2-oxoethyl]pyrimidin-2(1H)-one, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: A similar compound with an amino group instead of the nitro group.
2(1H)-Pyrimidinethione, 4,6-dimethyl-: A compound with a thiol group in place of the oxygen atom.
2(1H)-Pyrimidinethione, 4,6-diamino-: A derivative with amino groups at positions 4 and 6 .
Uniqueness
4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one is unique due to the presence of both the nitro group and the pyrimidine ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
88690-42-0 |
---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
4,6-dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2-one |
InChI |
InChI=1S/C14H13N3O4/c1-9-7-10(2)16(14(19)15-9)8-13(18)11-5-3-4-6-12(11)17(20)21/h3-7H,8H2,1-2H3 |
InChI Key |
LSGCWBKJMAGVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.